VU0080241
Overview
Description
VU0080241 is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It has an EC50 value of 4.6 μM . This compound is primarily used in scientific research to study the modulation of mGluR4, which is involved in various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0080241 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
VU0080241 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, impacting the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce a range of substituted analogs .
Scientific Research Applications
VU0080241 has several scientific research applications, including:
Chemistry: Used to study the modulation of mGluR4 and its effects on various chemical pathways.
Biology: Helps in understanding the role of mGluR4 in neurological processes and diseases.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Used in the development of new drugs targeting mGluR4
Mechanism of Action
VU0080241 exerts its effects by positively modulating the activity of mGluR4. This modulation enhances the receptor’s response to its natural ligand, leading to increased signaling through the receptor. The molecular targets and pathways involved include the mGluR4 receptor and downstream signaling cascades that regulate various neurological processes .
Comparison with Similar Compounds
Similar Compounds
VU0155041: Another positive allosteric modulator of mGluR4 with similar properties.
VU0418506: A compound with a different chemical structure but similar modulatory effects on mGluR4
Uniqueness
VU0080241 is unique due to its specific chemical structure, which provides a distinct profile of activity and selectivity for mGluR4. This makes it a valuable tool for studying the receptor and developing potential therapeutic agents .
Biological Activity
VU0080241 is a compound that has garnered attention for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in various neurological functions and disorders, making this compound a subject of interest in pharmacological research. This article provides an overview of the biological activity of this compound, including its pharmacodynamics, structure-activity relationship (SAR), and relevant case studies.
Overview of this compound
This compound is part of a class of compounds known as PAMs, which enhance the activity of receptors without directly activating them. Specifically, this compound has been shown to increase the efficacy of glutamate at mGluR4, leading to significant shifts in receptor response.
Key Characteristics
- Chemical Structure : this compound belongs to the pyrazolo[3,4-d]pyrimidine class.
- Potency : The compound exhibits an effective concentration (EC50) around 5 µM, with a fold shift of approximately 11.8 .
- Stability : In vitro studies indicated that this compound has stability issues, particularly in liver microsome preparations where only 9% of the compound remained after 90 minutes .
Structure-Activity Relationship (SAR)
The SAR for this compound reveals that modifications to its structure can significantly affect its biological activity. Notably, the presence of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining its potency as an mGluR4 PAM.
Compound | EC50 (µM) | Fold Shift |
---|---|---|
This compound | 5 | 11.8 |
VU0001171 | 0.65 | 36 |
VU0092145 | 3.0 | 28 |
This table illustrates the potency and efficacy of several related compounds, highlighting that while this compound is effective, other compounds like VU0001171 demonstrate superior potency and fold shifts .
Biological Activity and Mechanism
This compound acts by binding to allosteric sites on mGluR4, enhancing receptor activation in response to glutamate. This mechanism is particularly relevant in the context of neurological disorders such as Parkinson's disease and schizophrenia, where modulation of glutamate signaling can have therapeutic effects.
In Vivo Studies
Research has indicated that PAMs like this compound may provide neuroprotective effects in preclinical models. For instance, studies have shown that selective activation of mGluR4 can ameliorate symptoms in models of Parkinson's disease .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound in a rodent model of Parkinson's disease. The administration of this compound resulted in improved motor function and reduced neurodegeneration compared to control groups. The findings suggest that mGluR4 modulation could be a viable therapeutic strategy for managing Parkinson's disease symptoms.
Case Study 2: Anxiety and Depression Models
Another study assessed the impact of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that treatment with this compound significantly increased time spent in open arms, suggesting anxiolytic effects. These findings support the potential application of mGluR4 PAMs in treating anxiety disorders.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-13-6-7-17(15(3)9-13)24-19-16(10-22-24)18(20-12-21-19)23-8-4-5-14(2)11-23/h6-7,9-10,12,14H,4-5,8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQVVBPDAXJGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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